N-hexanoyl-N'-(4-methoxyphenyl)thiourea
CAS No.:
Cat. No.: VC1252855
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20N2O2S |
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Molecular Weight | 280.39g/mol |
IUPAC Name | N-[(4-methoxyphenyl)carbamothioyl]hexanamide |
Standard InChI | InChI=1S/C14H20N2O2S/c1-3-4-5-6-13(17)16-14(19)15-11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3,(H2,15,16,17,19) |
Standard InChI Key | WUZMUWASLUUNGH-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Canonical SMILES | CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Introduction
Synthesis Methodologies
General Synthetic Approaches
The synthesis of N-hexanoyl-N'-(4-methoxyphenyl)thiourea follows established methodologies for N-acyl thiourea derivatives. Based on similar compounds, a common synthetic pathway involves:
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Formation of an isothiocyanate intermediate
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Reaction of this intermediate with an appropriate amine
This approach is consistent with the synthesis of other N-acyl thiourea derivatives described in the literature .
Specific Synthetic Route
For N-hexanoyl-N'-(4-methoxyphenyl)thiourea specifically, the synthesis would typically involve:
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Reaction of hexanoyl chloride with ammonium thiocyanate in anhydrous acetone to generate the hexanoyl isothiocyanate intermediate
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Subsequent reaction of this intermediate with 4-methoxyphenylamine to form the final product
Drawing parallels from similar syntheses reported in the literature, the reaction conditions would likely involve:
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Anhydrous reaction conditions to prevent unwanted side reactions
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Moderate temperatures, typically between room temperature and 75°C
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Appropriate organic solvents such as acetone or dichloromethane
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Reaction times ranging from several hours to 24 hours
Reaction Mechanism
The mechanism for the formation of N-hexanoyl-N'-(4-methoxyphenyl)thiourea involves nucleophilic addition processes. In the first step, the thiocyanate ion acts as a nucleophile toward the carbonyl carbon of the acid chloride, forming an isothiocyanate intermediate. In the second step, the amine nitrogen of 4-methoxyphenylamine attacks the electrophilic carbon of the isothiocyanate group.
This reaction pathway is similar to that observed in the synthesis of various thiourea derivatives described in the literature, where isothiocyanates are noted as "key intermediaries in the synthesis of nitrogen, sulfur and oxygen compounds" .
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy serves as a crucial technique for confirming the structure of N-hexanoyl-N'-(4-methoxyphenyl)thiourea. Based on spectroscopic data from similar compounds, the expected characteristic signals would include:
Proton NMR (¹H NMR)
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N-H protons appearing as singlets in the downfield region (δ 8-11 ppm)
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Aromatic protons from the 4-methoxyphenyl group showing a characteristic AA'BB' pattern (δ 6.5-7.5 ppm)
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Methoxy group protons appearing as a singlet (δ 3.7-3.8 ppm)
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Aliphatic protons from the hexanoyl chain showing multiple signals (δ 0.8-2.5 ppm)
Similar thiourea derivatives show comparable patterns. For instance, (E)-2-(4-Methylbenzylidene)hydrazine-1-carbothioamide shows characteristic N-H signals at δ 11.35 ppm and aromatic signals at δ 7.68 and 7.21 ppm .
Carbon NMR (¹³C NMR)
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Thiocarbonyl carbon (C=S) resonating at approximately δ 175-180 ppm
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Carbonyl carbon (C=O) signal at approximately δ 165-175 ppm
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Aromatic carbons from the 4-methoxyphenyl group appearing between δ 110-160 ppm
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Methoxy carbon signal at approximately δ 55 ppm
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Aliphatic carbons from the hexanoyl chain in the range of δ 10-40 ppm
These expected signals align with those observed in similar compounds, such as the thiocarbonyl signal at δ 178.6 ppm in (E)-2-(1-(4-Hydroxyphenyl)ethylidene)hydrazine-1-carbothioamide .
Infrared Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides additional structural confirmation through characteristic absorption bands:
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N-H stretching vibrations (3200-3400 cm⁻¹)
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C=O stretching from the hexanoyl group (1650-1700 cm⁻¹)
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C=S stretching vibrations (1050-1200 cm⁻¹)
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C-O-C stretching from the methoxy group (1100-1300 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
FT-IR spectroscopy is referenced as a standard characterization technique for N-acyl thiourea derivatives in the literature .
Mass Spectrometry
Mass spectrometry, particularly high-resolution techniques like FT-ICR mentioned in relation to similar compounds , would provide confirmation of the molecular formula and exact mass of N-hexanoyl-N'-(4-methoxyphenyl)thiourea. The molecular ion peak would correspond to the formula C₁₄H₂₀N₂O₂S.
Expected fragmentation patterns might include:
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Loss of the hexanoyl group
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Fragmentation at the thiourea linkage
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Fragments related to the 4-methoxyphenyl moiety
Biological Activity Profile
Antioxidant Activity
Thiourea derivatives frequently exhibit antioxidant properties due to their ability to donate hydrogen atoms and scavenge free radicals. The N-H bonds in the thiourea moiety of N-hexanoyl-N'-(4-methoxyphenyl)thiourea could potentially serve as hydrogen donors in radical scavenging processes.
N-acyl thiourea derivatives have been specifically tested for "antioxidant activities" as noted in the literature , suggesting similar potential for N-hexanoyl-N'-(4-methoxyphenyl)thiourea.
Structure-Activity Relationships
Influence of the Hexanoyl Group
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The six-carbon chain length provides a balance of lipophilicity and flexibility
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The alkyl chain may enhance penetration across biological membranes
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The carbonyl group provides a hydrogen bond acceptor site
The length of the acyl chain is known to influence the biological activity of thiourea derivatives, with different chain lengths potentially optimizing activity against different targets.
Role of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety introduces several important structural features:
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The aromatic ring enables π-π stacking interactions with aromatic residues in proteins
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The methoxy group serves as a hydrogen bond acceptor
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The para position of the methoxy substituent influences the electronic properties of the aromatic ring
These features can contribute to binding specificity and affinity with biological targets.
Structural Comparison with Related Compounds
The following table compares N-hexanoyl-N'-(4-methoxyphenyl)thiourea with structurally related thiourea derivatives:
Compound Structure | Key Structural Features | Potential Functional Implications |
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N-hexanoyl-N'-(4-methoxyphenyl)thiourea | Hexanoyl chain + 4-methoxyphenyl group | Balanced lipophilicity and hydrogen bonding capability |
N-(4-Methoxyphenyl)thiourea | Lacks the hexanoyl group | Reduced lipophilicity, potentially different solubility profile |
N-benzoyl-N'-(4-methoxyphenyl)thiourea | Benzoyl instead of hexanoyl group | Enhanced rigidity, potential for additional π-interactions |
N-hexanoyl-N'-phenylthiourea | Lacks methoxy substituent | Altered electronic properties of the aromatic ring |
The specific combination of functional groups in N-hexanoyl-N'-(4-methoxyphenyl)thiourea creates a unique structural profile that distinguishes it from other thiourea derivatives.
Synthesis Optimization and Considerations
Reaction Parameters
Optimizing the synthesis of N-hexanoyl-N'-(4-methoxyphenyl)thiourea requires careful consideration of reaction parameters:
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Temperature control: Similar thiourea derivatives are synthesized at temperatures ranging from room temperature to 75°C
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Solvent selection: Anhydrous acetone is commonly used for isothiocyanate formation
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Reaction time: Typically ranging from 4 to 24 hours, depending on reactivity
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Catalyst consideration: Catalytic amounts of acids such as acetic acid or HCl may be used to promote certain steps
Purification Methods
Based on procedures described for similar compounds, purification of N-hexanoyl-N'-(4-methoxyphenyl)thiourea might involve:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Washing with ethanol/water mixtures
For instance, similar thiourea derivatives have been purified by "column chromatography using a mixture of PE (40–60°C)/AcOEt as eluent" .
Applications and Future Perspectives
Material Science Applications
Thiourea derivatives, including N-hexanoyl-N'-(4-methoxyphenyl)thiourea, have potential applications in material science:
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As ligands for metal coordination complexes
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In the development of sensors and detector systems
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As components in specialized polymers and materials
Future Research Directions
Future research on N-hexanoyl-N'-(4-methoxyphenyl)thiourea could productively focus on:
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Comprehensive biological screening to identify its most promising activities
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Detailed structure-activity relationship studies comparing various substituents on both the acyl and phenyl portions
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Investigation of its metal coordination chemistry for various applications
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of potential synergistic effects with established therapeutic agents
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